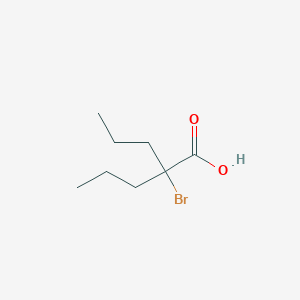
2-Bromo-2-propylpentanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as esters of 2-bromo-2-methylpropanoate of poly (oxyalkylene) polymers, has been reported . These were prepared in high yields and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy, and SEC) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, esters of 2-bromo-2-methylpropanoate of poly (oxyalkylene) polymers were transformed to unsaturated (elimination), alkoxy, or hydroxyl end-groups (substitution) molecules when silver cationic agents were used .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Propylpentanoic acid, include a refractive index of n20/D 1.425 (lit.), boiling point of 220 °C (lit.), and a density of 0.9 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Valproic Acid Metabolism and Mitochondrial Effects
- Metabolic Pathways and Toxicity : Valproic acid (2-n-propylpentanoic acid) is primarily used in the treatment of epilepsy and seizure control. It undergoes metabolism via the fatty acid β-oxidation pathway, primarily in mitochondria. Its toxicity is largely attributed to its interference with mitochondrial β-oxidation. The drug's metabolism and its effects on enzymes of fatty acid oxidation and cofactors such as CoA and/or carnitine are significant areas of study (Silva et al., 2008).
Role in Hepatotoxicity and Oxidative Stress
- Hepatotoxicity Mechanisms : Valproic acid is associated with idiosyncratic hepatotoxicity, potentially leading to fatal outcomes. The exact mechanisms underlying this hepatotoxicity are not fully understood, but oxidative stress is a hypothesized contributing factor. Experimental evidence suggests that valproic acid affects various indices of oxidative stress, playing a role in its hepatotoxicity (Chang & Abbott, 2006).
Molecular and Cellular Effects
- Impact on Regulatory Pathways : Valproic acid is known to interfere with developmental regulatory pathways, impacting cell growth, differentiation, apoptosis, and immunogenicity in cancer cells and tumors. It targets multiple regulatory mechanisms, including histone deacetylases, GSK3 alpha and beta, the ERK pathway, and others. These interactions highlight its potential as an anticancer drug and a tool for understanding and targeting cancer cell behavior (Kostrouchová et al., 2007).
Histone Deacetylase Inhibition and Protein Chaperone Expression
- Epigenetic Modulation : Valproic acid's ability to inhibit histone deacetylase (HDAC) and induce protein chaperone expression is crucial in understanding its molecular mechanism. The correlation between its promotion of histone H4 hyperacetylation and the enhancement of chaperone expression suggests a link between exposure to valproic acid and histone hyperacetylation (Shi et al., 2007).
Cancer Treatment Potential
- Anticancer Effects : Valproic acid demonstrates potential in cancer therapy, particularly in gastric cancer. It inhibits HDAC1/2 activity and induces autophagy in gastric cancer cells, leading to apoptosis. This interaction, through the HDAC1/PTEN/Akt signaling pathway, indicates VPA's potential as a therapeutic agent for gastric cancer (Sun et al., 2020).
Mitochondrial Metabolism and Inhibitory Effects
- Mitochondrial Metabolic Interference : Valproic acid's structural simplicity contrasts with its complex metabolic profile. Its metabolites can interfere with mitochondrial metabolism at various levels, including oxidative phosphorylation. Understanding how valproic acid and its metabolites interact with mitochondrial substrate oxidations is crucial for grasping its associated hepatotoxicity (Silva et al., 1997).
Wirkmechanismus
Target of Action
It’s structurally similar to 2-propylpentanoic acid (also known as valproic acid), which is known to enhance the inhibitory action of γ-aminobutyric acid (gaba) by blocking voltage-dependent sodium channels .
Mode of Action
Based on its structural similarity to 2-propylpentanoic acid, it might also interact with its targets by blocking voltage-dependent sodium channels, thereby enhancing the inhibitory action of gaba .
Biochemical Pathways
2-propylpentanoic acid is known to elevate the levels of gaba in the brain . This suggests that 2-Bromo-2-propylpentanoic acid might also influence the GABAergic neurotransmission pathway.
Pharmacokinetics
Pharmacokinetic drug interactions involving 2-propylpentanoic acid result from its susceptibility to the effects of both enzyme induction and inhibition, along with an ability for weak to moderate inhibition of the metabolic elimination of other drugs .
Result of Action
2-propylpentanoic acid is known to elevate the levels of gaba in the brain, which could lead to reduced central nervous system action .
Safety and Hazards
Zukünftige Richtungen
While there is limited information available on the future directions of 2-Bromo-2-propylpentanoic acid, similar compounds like 2-Propylpentanoic acid have been used as a supplement in mouse embryonic fibroblast-conditioned medium (MEF-CM) to feed cells . This suggests potential applications in life science research.
Eigenschaften
IUPAC Name |
2-bromo-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEWQHFBEKFBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98551-17-8 | |
| Record name | 2-bromo-2-propylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



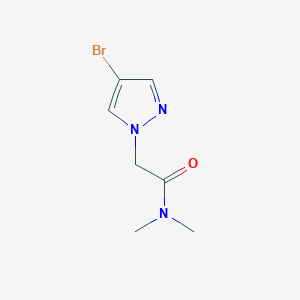
![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)
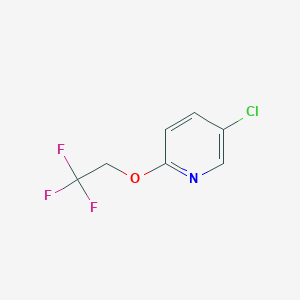
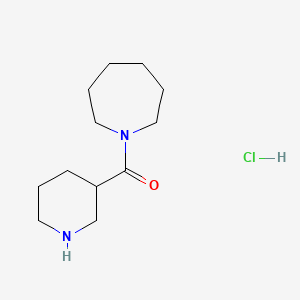
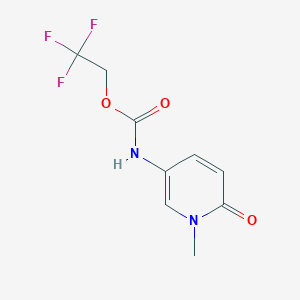
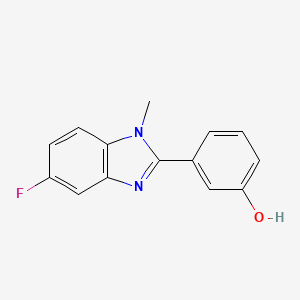

amine](/img/structure/B1523794.png)
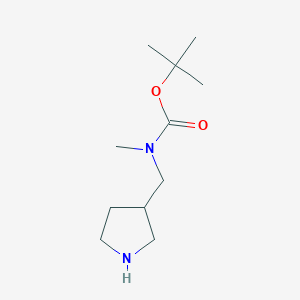
![5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523800.png)
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline](/img/structure/B1523803.png)